(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Description
(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.
Mode of action
The compound’s interaction with its targets would depend on the specific chemical groups present in the molecule. For example, the piperazine ring might interact with one part of the target, while the furan and thiazole rings might interact with other parts. These interactions could cause changes in the target’s function, such as activating or inhibiting it .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Properties
IUPAC Name |
furan-2-yl-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-15(26-18(19-13)22-6-2-3-7-22)17(24)21-10-8-20(9-11-21)16(23)14-5-4-12-25-14/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKRTYGWLOXASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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